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molecular formula C18H18N2O3 B1215845 Aplindore CAS No. 189681-70-7

Aplindore

Cat. No. B1215845
M. Wt: 310.3 g/mol
InChI Key: DYJIKHYBKVODAC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662979B2

Procedure details

The methyl ester from Example 5 (43 mg) was dissolved in 1:1 ethyl acetate/ethanol (10 mL) and filtered through a syringe filter to remove insoluble material. Platinum oxide (35 weight percent) was added and the mixture placed under 50 psi of hydrogen gas on a Parr shaker overnight. TLC analysis with 95:5 CH2Cl2/MeOH showed consumption of starting material with a more polar product having been formed. The mixture was filtered through a 0.5 μm syringe filter, washing with 1:1 EtOAc/EtOH, and the filtrate concentrated under reduced pressure to a pale red-brown glass. The crude material was redissolved in ethanol (20 mL) and 20 μL of concentrated HCl were added. The solution was warmed to 70° C. and allowed to stir overnight. TLC of the reaction mixture (96:4 CH2Cl2/MeOH) showed the formation of a new product with no remaining starting material. The reaction mixture was cooled to ambient temperature and concentrated under reduced pressure to a light orange film. This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH. The title product was isolated in 22% yield.
Name
methyl ester
Quantity
43 mg
Type
reactant
Reaction Step One
Name
ethyl acetate ethanol
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH:10]1[CH2:15][O:14][C:13]2[CH:16]=[CH:17][C:18]([N+:25]([O-])=O)=[C:19]([CH2:20][C:21](OC)=[O:22])[C:12]=2[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.C(O)C>[CH2:1]([NH:8][CH2:9][CH:10]1[O:11][C:12]2=[C:19]3[C:18](=[CH:17][CH:16]=[C:13]2[O:14][CH2:15]1)[NH:25][C:21](=[O:22])[CH2:20]3)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl ester
Quantity
43 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1OC2=C(OC1)C=CC(=C2CC(=O)OC)[N+](=O)[O-]
Name
ethyl acetate ethanol
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
ADDITION
Type
ADDITION
Details
Platinum oxide (35 weight percent) was added
CUSTOM
Type
CUSTOM
Details
placed under 50 psi of hydrogen gas on a Parr shaker overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
consumption of starting material with a more polar product
CUSTOM
Type
CUSTOM
Details
having been formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 0.5 μm syringe
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washing with 1:1 EtOAc/EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to a pale red-brown glass
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was redissolved in ethanol (20 mL)
ADDITION
Type
ADDITION
Details
20 μL of concentrated HCl were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a light orange film
CUSTOM
Type
CUSTOM
Details
This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1COC=2C(=C3CC(NC3=CC2)=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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